1,2-Phenylenediamine-d8

Isotopic Purity Quantitative Accuracy Internal Standard Selection

Quantifying 1,2-phenylenediamine in biological matrices without a proper IS introduces matrix effects and ion suppression. Non-deuterated analogs co-elute with the analyte, while d4-labeled alternatives risk isotopic cross-talk, compromising low ng/mL accuracy. 1,2-Phenylenediamine-d8 (CAS 1219798-78-3) resolves this with a definitive +8 Da mass shift and 98 atom % D enrichment: • Eliminates spectral overlap with native analyte isotopic peaks for unambiguous SRM/MRM transitions • Enables precise compensation for matrix effects in plasma, urine, tissue homogenates, and environmental samples • Supports mechanistic studies via kinetic isotope effect (KIE) analysis in catalytic and polymerization reactions Supplied as a light-orange to beige solid with ≥98% chemical purity. Custom packaging and bulk quantities available upon inquiry.

Molecular Formula C6H8N2
Molecular Weight 116.19 g/mol
CAS No. 1219798-78-3
Cat. No. B032883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Phenylenediamine-d8
CAS1219798-78-3
Synonyms1,2-Benzenediamine-d8;  o-Phenylenediamine-d8;  1,2-Diaminobenzene-d8;  2-Aminoaniline-d8;  C.I. 76010-d8;  C.I. Oxidation Base 16-d8;  IK 3;  NSC 5354-d8;  Orthamine-d8;  o-Aminoaniline-d8;  o-Aminophenylamine-d8;  o-Benzenediamine-d8;  o-Diaminobenzene-d8
Molecular FormulaC6H8N2
Molecular Weight116.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)N
InChIInChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D/hD4
InChIKeyGEYOCULIXLDCMW-GCJHLHDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Phenylenediamine-d8: Stable Isotope-Labeled Internal Standard


1,2-Phenylenediamine-d8 (CAS 1219798-78-3) is a perdeuterated aromatic diamine with the molecular formula C6D8N2, corresponding to the substitution of all eight hydrogen atoms in the parent 1,2-phenylenediamine with deuterium . This stable isotope-labeled compound possesses a molecular weight of 116.19 g/mol and is primarily employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy . Its near-identical chemical behavior to the non-deuterated analyte, combined with a distinct mass shift (+8 Da), enables precise compensation for matrix effects and instrumental variability in quantitative bioanalytical and environmental analyses .

Why Generic 1,2-Phenylenediamine Fails as a Substitute


Non-deuterated 1,2-phenylenediamine (CAS 95-54-5) cannot serve as an internal standard in mass spectrometry-based quantification because it is chromatographically and spectrometrically indistinguishable from the analyte, precluding independent signal integration [1]. While alternative deuterated analogs such as 1,2-phenylenediamine-d4 exist, they provide a smaller mass shift (+4 Da), increasing the risk of isotopic cross-talk and reduced signal-to-noise differentiation in complex matrices . The d8-label offers a definitive +8 Da mass increment, which minimizes spectral overlap with naturally occurring isotopic peaks of the analyte and enhances the accuracy of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions [1].

Quantitative Differentiation from Closest Analogs


Isotopic Enrichment and Purity Comparison

1,2-Phenylenediamine-d8 is commercially available with a certified isotopic enrichment of 98 atom% D, as specified in the certificate of analysis from CDN Isotopes . In contrast, the d4-analog (1,2-phenylenediamine-d4) is typically supplied with unspecified or lower isotopic enrichment, which can introduce variability in the calculated response factor and compromise quantitative accuracy . A higher atom% D enrichment directly reduces the contribution of unlabeled analyte to the internal standard signal, a critical parameter for trace-level quantification.

Isotopic Purity Quantitative Accuracy Internal Standard Selection

Mass Shift Magnitude and Signal Differentiation

The perdeuteration of 1,2-phenylenediamine results in a molecular weight of 116.19 g/mol, representing a +8 Da shift from the non-deuterated parent (108.14 g/mol) . A d4-labeled analog would exhibit a +4 Da shift. In LC-MS/MS analysis, a larger mass difference reduces the likelihood of isotopic overlap between the [M+H]+ ion of the internal standard and the M+2 or M+4 isotopic peaks of the analyte, which is particularly advantageous when quantifying low-abundance analytes in complex biological matrices [1].

Mass Spectrometry Isotopic Interference Signal Differentiation

Chemical Purity Across Suppliers

1,2-Phenylenediamine-d8 is offered with chemical purity specifications ranging from ≥95% (MuseChem) to >99% (DeltaBio, EmpireAgents) [1]. In contrast, the non-deuterated 1,2-phenylenediamine is commonly supplied at lower purity grades (e.g., 98% technical grade), which may contain impurities that interfere with analytical detection or reaction monitoring . The higher purity of the deuterated product reduces background noise in mass spectrometry and minimizes side reactions in synthetic applications.

Chemical Purity Procurement Specification Quality Control

Chromatographic Co-Elution and Matrix Effect Correction

Deuterated internal standards such as 1,2-phenylenediamine-d8 are designed to co-elute with the non-deuterated analyte, thereby experiencing identical matrix-induced ion suppression or enhancement effects [1]. This co-elution behavior has been empirically demonstrated for a range of aromatic amines, establishing the class-level validity for phenylenediamine derivatives. While a direct head-to-head chromatographic comparison between d8 and d4 analogs is not available in the public domain, the +8 Da mass shift is generally associated with minimal perturbation of retention time compared to the +4 Da shift, which can exhibit slight chromatographic isotope effects in some reversed-phase systems [2].

LC-MS/MS Matrix Effects Ion Suppression

Optimal Use Cases in Analytical and Synthetic Research


Quantitative LC-MS/MS in Biological Fluids

1,2-Phenylenediamine-d8 is the preferred internal standard for quantifying the non-deuterated compound in plasma, urine, or tissue homogenates. Its +8 Da mass shift and high isotopic purity (98 atom% D) enable precise compensation for matrix effects and ensure method accuracy at low ng/mL concentrations, as supported by general principles for SIL-IS in bioanalysis [1].

Environmental Monitoring of Aromatic Amine Contaminants

The compound serves as an isotopically labeled surrogate or internal standard in LC-MS/MS methods for tracking 1,2-phenylenediamine and related diamines in environmental samples. The deuterium label allows for unambiguous discrimination between spiked tracer and native contaminant, improving the reliability of fate and transport studies .

Mechanistic Studies in Organic Synthesis and Polymer Chemistry

Researchers employ 1,2-phenylenediamine-d8 to investigate reaction mechanisms involving aromatic diamines. The kinetic isotope effect (KIE) associated with deuterium substitution can reveal rate-determining steps in catalytic transformations or polymerization reactions, providing insights not accessible with the non-deuterated compound .

NMR Internal Standard for Quantification and Structural Elucidation

In NMR studies, 1,2-Phenylenediamine-d8 can function as an internal standard for quantifying aniline-containing compounds or for simplifying spectra by reducing proton signals from the phenylenediamine moiety, thereby enhancing spectral resolution in complex mixtures .

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